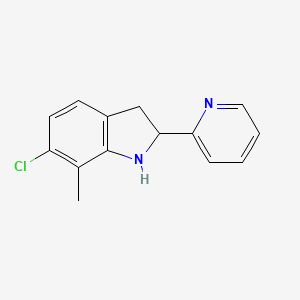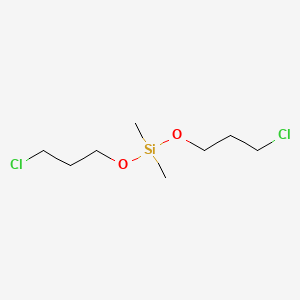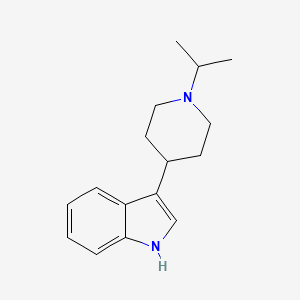![molecular formula C14H10N2O2 B11870130 1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11870130.png)
1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound that features an imidazo[1,5-a]pyridine core with a phenyl group at the 1-position and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with α-bromoacetophenone under basic conditions to form the imidazo[1,5-a]pyridine core. Subsequent functionalization at the 3-position introduces the carboxylic acid group .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclocondensation reactions using readily available starting materials. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and pH .
Chemical Reactions Analysis
Types of Reactions: 1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the imidazo[1,5-a]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.
Major Products:
Oxidation: N-oxides of the imidazo[1,5-a]pyridine core.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the NF-kappaB pathway, leading to various biological effects.
Comparison with Similar Compounds
2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid: Similar structure but different positional isomer.
Imidazo[1,5-a]pyrimidine derivatives: Structural analogs with a pyrimidine ring instead of a pyridine ring
Uniqueness: 1-Phenylimidazo[1,5-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile scaffold for further functionalization makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H10N2O2 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
1-phenylimidazo[1,5-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H10N2O2/c17-14(18)13-15-12(10-6-2-1-3-7-10)11-8-4-5-9-16(11)13/h1-9H,(H,17,18) |
InChI Key |
UEYXKBPMEYAPSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CN3C(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Azetidin-3-yl)-6-(furan-3-yl)imidazo[1,5-a]pyridine](/img/structure/B11870051.png)







![3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B11870092.png)


![2-Phenylbenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B11870106.png)


